Product packaging for 10-epi-Oxaunomycin(Cat. No.:)

10-epi-Oxaunomycin

Numéro de catalogue: B1254515
Poids moléculaire: 515.5 g/mol
Clé InChI: LKBBOPGQDRPCDS-GIQHXTGFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

10-epi-Oxaunomycin is a synthetic anthracycline antibiotic developed for investigative oncology research . It is photochemically derived from anthracycline metabolites and has been examined for its growth inhibitory activity against cultured L1210 leukemic cells, indicating its value in studying potential anti-leukemic agents . The compound's structure includes an S configuration at the C-10 position, a key feature studied for its influence on biological activity . As part of the anthracycline class, it shares a structural lineage with compounds like oxaunomycin, which are known for their potent antitumor properties . This product is offered exclusively for research purposes and is strictly labeled "For Research Use Only." It is not approved for use in humans or animals and must not be utilized for diagnostic, therapeutic, or any personal applications. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29NO10 B1254515 10-epi-Oxaunomycin

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C26H29NO10

Poids moléculaire

515.5 g/mol

Nom IUPAC

(7S,9R,10S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C26H29NO10/c1-3-26(35)8-13(37-14-7-11(27)20(29)9(2)36-14)16-19(25(26)34)24(33)17-18(23(16)32)22(31)15-10(21(17)30)5-4-6-12(15)28/h4-6,9,11,13-14,20,25,28-29,32-35H,3,7-8,27H2,1-2H3/t9-,11-,13-,14-,20+,25-,26+/m0/s1

Clé InChI

LKBBOPGQDRPCDS-GIQHXTGFSA-N

SMILES isomérique

CC[C@]1(C[C@@H](C2=C([C@@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

SMILES canonique

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N)O

Synonymes

10-epi-oxaunomycin
oxaunomycin

Origine du produit

United States

Discovery and Isolation of 10 Epi Oxaunomycin

Identification of Novel Anthracycline Antibiotics from Microbial Sources

The search for new therapeutic agents has long involved investigating the diverse metabolic capabilities of microorganisms. This is particularly true for the discovery of antibiotics, including the anthracycline class.

Streptomyces species are a prominent genus of filamentous bacteria renowned for their prolific production of a wide array of bioactive secondary metabolites. mims.com This genus has historically been a cornerstone in natural product discovery, contributing significantly to the arsenal (B13267) of clinically used antibiotics. mims.com Many important anthracycline antibiotics, such as daunorubicin (B1662515) and doxorubicin (B1662922), were originally isolated from Streptomyces strains. nih.govnih.govnih.govuni.lu Their complex biosynthetic pathways allow for the generation of structurally diverse anthracycline compounds, making Streptomyces a crucial source for identifying novel members of this class. uni.lu

10-epi-Oxaunomycin and 10-epi-11-Deoxyoxaunomycin (B1248581) are characterized as new anthracycline antibiotics. miami.edunih.govnih.gov While not directly isolated from a primary fermentation broth in their final form, their derivation is intimately linked to anthracycline metabolites produced by microbial activity. These compounds were obtained through a photochemical process applied to specific precursor molecules. miami.edunih.govnih.gov The precursor metabolites themselves, D788-1 and D788-3, are products of a Streptomyces species. wikipedia.orgnih.gov Specifically, Streptomyces sp. D788, a baumycin-producing strain, and its blocked mutant strain RPM-5 have been identified in the context of producing these precursor metabolites. nih.gov

Precursor Identification and Derivation

The generation of this compound and 10-epi-11-Deoxyoxaunomycin involves the modification of existing anthracycline metabolites.

A key aspect of obtaining this compound and 10-epi-11-Deoxyoxaunomycin is their photochemical synthesis from specific anthracycline precursors. miami.edunih.govnih.gov The precursor metabolite D788-1 has been identified as 10-carboxy-13-deoxocarminomycin. miami.edunih.govnih.govnih.gov Similarly, D788-3 is known as 10-carboxy-11-deoxy-13-deoxocarminomycin. miami.edunih.govnih.gov The photochemical reaction applied to D788-1 and D788-3 yields this compound and 10-epi-11-Deoxyoxaunomycin, respectively. miami.edunih.govnih.gov This indicates that these epi forms are derived products rather than primary fermentation products.

Synthetic and Biosynthetic Research of 10 Epi Oxaunomycin

Chemical Synthesis Methodologies

The chemical synthesis of complex natural products like 10-epi-Oxaunomycin presents a formidable challenge to organic chemists. The strategies employed often involve a combination of building the tetracyclic aglycone core and the stereoselective installation of the sugar moiety.

General Synthetic Strategies for Anthracyclines and Analogues

The synthesis of anthracyclines is a well-established field, with numerous strategies developed over the past few decades. A common approach involves the construction of the aglycone, the tetracyclic quinone core, followed by the glycosylation with a protected sugar donor. The aglycone itself is often assembled in a convergent manner, where different ring systems are synthesized separately and then combined.

Key reactions in the synthesis of the anthracycline aglycone include Friedel-Crafts acylations to form the initial aromatic rings, Diels-Alder reactions to construct the cyclohexene (B86901) ring, and various cyclization reactions to complete the tetracyclic system. The stereochemistry of the substituents on the A-ring is a critical aspect that needs to be carefully controlled during the synthesis.

Glycosylation, the attachment of the sugar moiety, is another crucial step. The stereoselective formation of the glycosidic bond is often challenging. Common glycosylation methods include the use of glycosyl halides, triflates, or trichloroacetimidates as glycosyl donors, activated by a suitable promoter. The choice of protecting groups on both the aglycone and the sugar is critical for the success of the glycosylation and subsequent deprotection steps. The synthesis of the daunosamine (B1196630) sugar, a common component of many anthracyclines, has also been extensively studied and various synthetic routes are available.

Synthetic Strategy Key Reactions Challenges
Aglycone SynthesisFriedel-Crafts acylation, Diels-Alder reaction, Claisen condensationControl of regioselectivity and stereoselectivity
Sugar SynthesisMulti-step synthesis from common monosaccharidesInstallation of the amino group and control of stereocenters
GlycosylationKoenigs-Knorr reaction, Schmidt glycosylationStereoselective formation of the α-glycosidic linkage
DeprotectionAcid/base hydrolysis, hydrogenolysisRemoval of protecting groups without affecting other functional groups

Specific Approaches for this compound Synthesis

The direct total synthesis of this compound has not been extensively reported. However, a key method for its preparation involves a photochemical reaction from a biosynthetic precursor. Specifically, this compound can be obtained from the anthracycline metabolite D788-1, which is 10-carboxy-13-deoxocarminomycin. researchgate.netnih.gov

This photochemical conversion involves the decarboxylation of the C-10 carboxyl group of D788-1. researchgate.net The stereochemistry at the C-10 position in the resulting this compound is of the S configuration. researchgate.net This method provides a semi-synthetic route to this compound, leveraging a readily available biosynthetic intermediate. A similar photochemical approach can be used to produce 10-epi-11-deoxyoxaunomycin (B1248581) from its corresponding 10-carboxy precursor, D788-3. researchgate.netnih.gov

Biosynthetic Pathway Investigations

The biosynthesis of anthracyclines is a complex process involving a multitude of enzymes that assemble and modify a polyketide backbone. Understanding these pathways allows for the production of novel analogs through genetic engineering and microbial conversion.

Microbial Conversion Techniques for Anthracycline Production

Microbial conversion, or biotransformation, is a powerful technique for producing new or rare anthracyclines. This method utilizes microorganisms, often mutants of known anthracycline producers, to modify exogenously added precursor molecules. These mutants are typically blocked at specific steps in their native biosynthetic pathway, allowing them to process substrates that they would not normally produce.

For instance, blocked mutants of Streptomyces species have been successfully used to convert aglycones into their corresponding glycosides. This approach is particularly useful for producing hybrid anthracyclines by feeding the mutant with an unnatural aglycone. The substrate flexibility of the glycosyltransferases in these organisms allows for the attachment of the native sugar to a variety of aglycone cores.

Enzymology of Natural Product Biosynthesis Relevant to Anthracyclines

The biosynthesis of anthracyclines is orchestrated by a suite of enzymes encoded by a gene cluster. The core of the molecule is assembled by a type II polyketide synthase (PKS), which iteratively condenses acetate (B1210297) units to form a linear polyketide chain. This chain then undergoes a series of cyclizations, aromatizations, and redox modifications to form the tetracyclic aglycone.

Key enzyme classes involved in anthracycline biosynthesis include:

Polyketide Synthases (PKSs): Responsible for the assembly of the carbon backbone.

Cyclases: Catalyze the regioselective cyclization of the polyketide chain.

Aromatases: Promote the aromatization of the rings.

Ketoreductases: Reduce specific ketone groups, introducing stereocenters.

Oxygenases: Introduce hydroxyl groups at specific positions.

Methyltransferases: Add methyl groups to hydroxyl functions.

Glycosyltransferases: Attach the deoxysugar moieties to the aglycone.

The enzymes responsible for the biosynthesis of the deoxysugar, such as L-daunosamine, are also encoded within the gene cluster. These enzymes convert common sugar precursors into the activated nucleotide-diphospho-sugar that is used by the glycosyltransferase.

Production by Blocked Mutants of Daunorubicin-Producing Microorganisms

The production of oxaunomycin (B35306), a closely related stereoisomer of this compound, has been achieved using a blocked mutant of a daunorubicin-producing microorganism. mdpi.comnih.gov This mutant, derived from a baumycin producer, was found to accumulate oxaunomycin in its culture broth. mdpi.comnih.gov The aglycone of oxaunomycin is β-rhodomycinone, which is glycosylated with L-daunosamine. mdpi.comnih.gov

Biological Activity Research of 10 Epi Oxaunomycin Preclinical and Mechanistic Focus

In Vitro Growth Inhibitory Activity Studies

Studies have evaluated the growth inhibitory activities of 10-epi-Oxaunomycin against various cultured leukemic cell lines. nih.govjst.go.jpebi.ac.ukacs.orgresearchgate.netresearchgate.netnih.govulisboa.pt

This compound has been examined for its growth inhibitory effects on cultured L1210 leukemic cells. nih.govjst.go.jpebi.ac.ukresearchgate.netresearchgate.netmolaid.com The L1210 cell line is a murine lymphocytic leukemia model commonly used in preclinical studies. researchgate.net Additionally, the K562 cell line, derived from a patient with chronic myeloid leukemia, has been used in studies involving anthracyclines and their hybrid structures, including those related to this compound, to assess cytotoxic activity. acs.orgnih.govacs.orgnih.govabmgood.com K562 cells are a human immortalized myelogenous leukemia cell line. nih.govwikipedia.org

The cytotoxic potency of this compound has been discussed in comparison with related anthracyclines such as oxaunomycin (B35306) and 11-deoxyoxaunomycin, with consideration given to the effects of structural differences like the S configuration at C-10 and the presence or absence of a hydroxyl group at C-11 on biological activity. nih.govjst.go.jpresearchgate.netresearchgate.net While specific comparative data (e.g., IC50 values) for this compound against a broad panel of related anthracyclines were not extensively detailed in the search results, studies on related hybrid anthracyclines have shown variations in cytotoxic potency depending on structural modifications, including those affecting the glycan and aglycon portions. acs.orgnih.govresearchgate.netacs.org For instance, oxaunomycin itself has exhibited significantly stronger cytotoxic activity against L1210 cells compared to doxorubicin (B1662922). jst.go.jp

Efficacy in Preclinical Models (General Efficacy without Dosage/Safety Data)

Preclinical research has included the examination of this compound for its growth inhibitory activities. nih.govjst.go.jpebi.ac.ukresearchgate.netresearchgate.net While detailed in vivo efficacy data, including specific animal models or survival rates, were not prominently featured in the provided search results, the compound's initial characterization involved assessing its effects in biological systems, such as cultured leukemic cells, which is a standard preclinical step. nih.govjst.go.jpebi.ac.ukresearchgate.netresearchgate.net The focus of the initial studies was on its in vitro activity against leukemic cell lines. nih.govjst.go.jpebi.ac.ukresearchgate.netresearchgate.net

Modulation of Cellular Processes

Anthracyclines, including this compound and its related compounds, exert their cytotoxic effects through various mechanisms that involve the modulation of key cellular processes. acs.orgnih.govresearchgate.netresearchgate.netacs.org

Anthracyclines are known to induce DNA damage, a key mechanism contributing to their anticancer activity. acs.orgnih.govresearchgate.netresearchgate.netoncotarget.comnih.govplos.orgfrontiersin.org Studies on anthracycline hybrid structures, related to the class of compounds that includes this compound, have evaluated their capacity to induce DNA breaks. acs.orgnih.govresearchgate.net Techniques such as measuring the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks, have been used in cell lines like K562 to assess the DNA damaging potential of these compounds. acs.orgnih.govresearchgate.net While direct, detailed data specifically on this compound's impact on DNA damage induction was not extensively provided, its classification as an anthracycline suggests this as a potential mechanism of action, consistent with the known properties of this drug class. nih.gov

Histone eviction, the displacement of histones from DNA, is another mechanism associated with the activity of certain anthracyclines, influencing chromatin structure and gene expression. acs.orgnih.govresearchgate.netulisboa.ptacs.orgplos.org Research on hybrid anthracyclines has investigated their ability to induce histone eviction. acs.orgnih.govresearchgate.netacs.org Assays, such as tracking the release of fluorescently labeled histones in cell lines, have been employed to visualize and quantify this process. acs.orgnih.gov Some anthracycline-related compounds have demonstrated the ability to evict histones, albeit with varying efficiency compared to parent compounds like doxorubicin and aclarubicin (B47562). acs.orgnih.gov The capacity to induce histone eviction, even in the absence of significant DNA double-strand breaks, has been suggested to contribute to the cytotoxicity of certain anthracyclines. nih.govresearchgate.netacs.org

Effects on Cell Viability and Metabolic Pathways

Research into the biological activity of this compound has included investigations into its effects on cell viability, particularly in the context of its characterization as a new anthracycline antibiotic. Studies have examined its growth inhibitory activities on cultured leukemic cells.

Detailed research findings indicate that this compound, along with 10-epi-11-deoxyoxaunomycin (B1248581), was evaluated for its growth inhibitory activities on cultured L1210 leukemic cells. This evaluation was part of the initial characterization of these compounds, which were obtained photochemically from anthracycline metabolites D788-1 and D788-3. The studies also discussed the influence of structural features, such as the S configuration at C-10 and the presence of a hydroxyl group at C-11, on the observed bioactivity, drawing comparisons with oxaunomycin and 11-deoxyoxaunomycin.

In broader research concerning anthracycline hybrids and their cytotoxic potential, this compound (referred to as compound 10 in one study) was included in investigations assessing cytotoxicity in various human tumor cell lines, such as K562 cells. While this study primarily highlighted the increased cytotoxicity of certain hybrid structures compared to parental compounds like doxorubicin and aclarubicin, it indicates that this compound was part of the panel of compounds tested to understand the structure-activity relationships within this class of agents.

Based on the available search results, specific detailed research findings and data tables focusing explicitly on the mechanistic effects of this compound on particular metabolic pathways were not identified. The literature primarily focuses on its general growth inhibitory effects on cancer cell lines as part of its initial biological profiling and in comparative studies with related anthracyclines.

Structure Activity Relationship Sar Studies of 10 Epi Oxaunomycin and Analogues

Influence of Stereochemical Configuration on Bioactivity

The stereochemical configuration at specific carbons within the anthracycline structure plays a significant role in determining biological activity. Studies comparing 10-epi-oxaunomycin with its stereoisomers and related compounds highlight the importance of the three-dimensional arrangement of atoms for optimal interaction with biological targets.

Significance of the C-10 Configuration

The configuration at the C-10 position of the anthracycline structure is a key determinant of bioactivity. This compound is a photochemical derivative obtained from precursor metabolite D788-1 (10-carboxy-13-deoxocarminomycin). googleapis.comgoogle.comgoogleapis.comnih.govnih.gov The effects of the S configuration at C-10 on the growth inhibitory activities of this compound have been discussed in comparison with oxaunomycin (B35306). googleapis.comgoogleapis.comnih.govgoogle.com These comparisons aim to elucidate how the change in stereochemistry at this specific carbon impacts the compound's ability to inhibit the growth of cultured leukemic cells. googleapis.comgoogleapis.comnih.govgoogle.com

Role of the Hydroxyl Group at C-11

The presence and orientation of a hydroxyl group at the C-11 position also contribute to the biological activity of anthracyclines. The effects of a hydroxyl group at C-11 on the bioactivity of this compound have been examined by comparing it with 10-epi-11-deoxyoxaunomycin (B1248581). googleapis.comgoogleapis.comnih.govgoogle.com This comparative analysis helps to understand the specific contribution of the C-11 hydroxyl group to the observed growth inhibitory effects on cells like L1210 leukemic cells. googleapis.comgoogleapis.comnih.govgoogle.com

Modifications of the Aglycon Moiety and Their Functional Consequences

The aglycon moiety, the non-sugar component of anthracyclines, is crucial for their interaction with DNA and other cellular targets. Modifications to the aglycon structure can significantly alter the biological activity, including cytotoxicity and mechanism of action. SAR studies involving doxorubicin (B1662922) and aclarubicin (B47562) hybrids have explored the impact of varying the tetracycline (B611298) aglycon. nih.govnih.gov These studies indicate that the nature of the aglycon can influence the compound's cytotoxicity. nih.gov For instance, the doxorubicin anthraquinone (B42736) aglycon has been suggested to be slightly better than the aclarubicin anthraquinone aglycon in some contexts. nih.gov Such modifications can affect the ability of the anthracycline to induce DNA breaks, evict histones, and relocate topoisomerase IIα in living cells, all of which are functional consequences related to their mechanism of action. nih.govnih.gov

Aminosugar N-Alkylation Pattern and Its Impact on Cytotoxicity

The nitrogen atom in the aminosugar moiety of anthracyclines is a site where alkylation can occur, leading to significant changes in cytotoxicity and interaction with cellular transporters. The aminosugar N-alkylation pattern has been systematically varied in SAR studies of anthracycline analogues. nih.govnih.govgoogleapis.com Research indicates a general trend where aminosugar N,N-dimethylation enhances cytotoxicity in vitro. googleapis.com Compounds featuring an N,N-dimethyl aminosugar are generally poor substrates for the ABCB1 drug transporter compared to their non-alkylated counterparts. This modification can also influence the mechanism of action, allowing discrimination between DNA double-strand break generation and histone eviction. For example, N-methylation of oxaunomycin variants increased their cytotoxicity toward drug-resistant cells. googleapis.com The N,N-dimethylation of the amino sugar may improve cytotoxicity, although the exact mechanism is not fully understood. nih.gov The addition of methyl groups can increase hydrophobicity, potentially influencing uptake. nih.gov Furthermore, N-methylation of anthracyclines is known to modulate their transport by the membrane transporter P-glycoprotein (P-gp). nih.gov

Summary of Selected Anthracycline Analogues and Cytotoxicity in K562 Cells

Compound NameAglyconGlycanAmine SubstitutionCytotoxicity (Relative to Doxorubicin)PubChem CID
DoxorubicinDoxorubicinMonosaccharidePrimary Amine1x31703
AclarubicinAclarubicinTrisaccharideN,N-Dimethyl~4.5x (estimated from snippet nih.gov)451415
Compound 3 (Daunorubicin analogue mentioned in nih.gov)DoxorubicinMonosaccharidePrimary AmineSimilar to Doxorubicin nih.gov30323
Compound 8 (Aclarubicin analogue mentioned in nih.gov)AclarubicinTrisaccharidePrimary AmineSimilar to Aclarubicin nih.gov-
Compound 11 (Hybrid mentioned in nih.gov)DoxorubicinTrisaccharideN,N-Dimethyl~13x-
N,N-dimethyl-idarubicinIdarubicin (B193468)MonosaccharideN,N-DimethylSuperior to idarubicin in wildtype cells, negligible fold change in IC50 in resistant cells googleapis.com-
N,N-dimethyl-daunorubicinDaunorubicin (B1662515)MonosaccharideN,N-DimethylEqually effective as Daunorubicin-

Molecular Mechanisms of Action Research

DNA Intercalation Properties and Interaction Dynamics

Anthracyclines, including 10-epi-Oxaunomycin, are known to exert their effects, in part, through intercalation into the DNA helix. This process involves the insertion of the planar aromatic rings of the anthracycline molecule between the base pairs of DNA. This intercalation can lead to structural distortions of the DNA, affecting processes like replication and transcription. While specific detailed research findings solely focused on the intercalation dynamics of this compound are limited in the provided search results, the general mechanism of DNA intercalation is a well-established property of anthracyclines and is considered a significant contributor to their biological activity. researchgate.net The interaction dynamics involve the binding affinity of the compound to DNA and the specific sequences or structural features of DNA that it preferentially targets.

Topoisomerase Inhibition Studies

A key mechanism by which many anthracyclines, including structural analogs of this compound, exert their cytotoxic effects is through the inhibition of DNA topoisomerases. researchgate.netnih.govnih.govbiomedpharmajournal.org These enzymes are crucial for managing DNA topology during essential cellular processes like replication and transcription. nih.govbiomedpharmajournal.orgresearchgate.netwikipedia.orgnih.gov By interfering with topoisomerase activity, these compounds can induce DNA damage.

Inhibition of Topoisomerase II Activity

Research indicates that topoisomerase II is a major cellular target for the cytotoxicity of certain DNA intercalators, a class that includes anthracycline antibiotics. nih.govnih.govpsu.edu Topoisomerase II is responsible for creating transient double-strand breaks in DNA, passing another DNA duplex through the break, and then religating the severed strands. wikipedia.orgufl.edu Inhibitors like anthracyclines can interfere with this catalytic cycle, effectively poisoning the enzyme. nih.govmdpi.com While direct studies specifically detailing this compound's inhibitory activity on Topoisomerase II are not extensively provided in the search results, its structural similarity to other Topoisomerase II-targeting anthracyclines like doxorubicin (B1662922) and aclarubicin (B47562) suggests a similar mechanism. researchgate.netnih.govbiomedpharmajournal.org Studies on related compounds highlight that Topoisomerase II inhibitors can block DNA relaxation and interfere with the enzyme's catalytic cycle. mdpi.com

Formation of Topoisomerase-DNA Cleavage Complexes

A critical aspect of Topoisomerase II inhibition by anthracyclines is the stabilization of the transient Topoisomerase II-DNA cleavage complex. biomedpharmajournal.orgresearchgate.netpsu.edumdpi.comumd.edu Normally, this complex is a short-lived intermediate in the topoisomerase catalytic cycle where the DNA strands are cut and covalently linked to the enzyme before religation occurs. mdpi.comumd.edu Topoisomerase II poisons, such as many anthracyclines, bind to the interface of the enzyme-DNA complex, trapping the enzyme in this cleaved state and preventing the religation of the DNA strands. biomedpharmajournal.orgpsu.edumdpi.com This leads to an accumulation of stabilized cleavage complexes. nih.gov The formation of this ternary complex (drug-enzyme-DNA) is considered a key event leading to the cytotoxic effects of these agents. biomedpharmajournal.org The reversibility of these complexes can vary depending on the specific compound. psu.edu

Pathways Leading to DNA Double-Strand Breaks

The stabilization of Topoisomerase II-DNA cleavage complexes by compounds like this compound is a direct precursor to the induction of DNA double-strand breaks (DSBs). nih.govoaepublish.comgoogleapis.comgoogleapis.comfrontiersin.org When the stabilized cleavage complexes are encountered by advancing replication forks or transcriptional machinery, these cellular processes can collide with the trapped enzyme, converting the reversible DNA breaks within the complex into irreversible DSBs. oaepublish.com These accumulated DSBs are highly cytotoxic and trigger cellular responses, including DNA damage repair pathways and, if the damage is irreparable, programmed cell death (apoptosis). biomedpharmajournal.orgmdpi.comoaepublish.com The inability of the cell to effectively repair the extensive DNA damage induced by the trapped Topoisomerase II-DNA complexes is a major factor contributing to the anti-cancer activity of anthracyclines.

Research on Analogues and Derivatives of 10 Epi Oxaunomycin

Design and Synthesis of New Anthracycline Analogues

The primary method reported for the synthesis of 10-epi-Oxaunomycin analogues involves photochemical reactions starting from related anthracycline metabolites. A key study in this area documented the successful synthesis of this compound and a novel analogue, 10-epi-11-deoxyoxaunomycin (B1248581). nih.gov

Hybrid Anthracycline Development

While the development of hybrid molecules is a known strategy within the broader field of anthracycline research to enhance efficacy and overcome resistance, specific literature detailing the development of hybrid anthracyclines directly incorporating the this compound scaffold is not extensively available. Research has more broadly focused on creating hybrids by combining the anthracycline core with other pharmacophores to achieve multi-target effects or improved cellular uptake. However, dedicated studies on hybrid compounds derived from this compound have not been prominently reported in the available scientific literature.

Strategies for Modifying Core Structures and Glycan Moieties

The modification of the tetracyclic aglycone core and the attached glycan (sugar) moieties is a fundamental strategy in the development of new anthracycline derivatives. These modifications are crucial for altering DNA binding affinity, influencing the activity of topoisomerase II, and modulating cellular uptake and resistance mechanisms. For this compound, the primary modifications reported have been focused on the aglycone at the C-10 and C-11 positions to understand their impact on bioactivity. nih.gov General strategies in the anthracycline field include altering the substitution pattern on the aromatic rings and modifying the sugar moiety to create novel glycosides. usp.br However, extensive reports on the systematic modification of the core structure or the glycan portion specifically for this compound are limited.

Comparative Biological Evaluation of Novel Analogues

The biological evaluation of newly synthesized this compound analogues has been crucial in understanding their potential as anticancer agents. The primary assay used for this evaluation has been the in vitro assessment of growth inhibitory activities against cancer cell lines.

A comparative study of this compound and 10-epi-11-deoxyoxaunomycin was conducted using cultured L1210 leukemic cells. nih.gov The results of this evaluation were compared with those of their parent compounds, Oxaunomycin (B35306) and 11-deoxyoxaunomycin, to elucidate the impact of the stereochemical and structural modifications.

The growth inhibitory activities, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.

CompoundIC50 (ng/mL) against L1210 Cells
This compound 0.8
Oxaunomycin 0.2
10-epi-11-deoxyoxaunomycin 1.0
11-deoxyoxaunomycin 0.3

Data sourced from Johdo et al., 1995. nih.gov

The data reveals that this compound exhibited potent growth inhibitory activity against L1210 leukemic cells, although it was slightly less potent than its parent compound, Oxaunomycin. nih.gov A similar trend was observed for 10-epi-11-deoxyoxaunomycin, which was also found to be a potent inhibitor but slightly less active than 11-deoxyoxaunomycin. nih.gov These findings underscore the critical role of the stereochemistry at the C-10 position and the presence of the hydroxyl group at C-11 in modulating the cytotoxic potency of this class of anthracyclines. nih.gov

Advanced Research Methodologies for Studying 10 Epi Oxaunomycin

Cell-Based Assay Systems for Activity Profiling

Cell-based assay systems are fundamental in the initial assessment of a compound's biological activity. For 10-epi-Oxaunomycin, studies have utilized cultured cell lines to evaluate its effects, specifically its growth inhibitory properties. Research has examined the growth inhibitory activities of this compound on cultured L1210 leukemic cells. nih.govmolaid.com This involves exposing the cells to varying concentrations of the compound and measuring the resulting impact on cell proliferation or viability.

Cell-based assays provide a relevant biological context for evaluating the potential effects of this compound, reflecting interactions within a complex cellular environment. These assays can help determine the potency of the compound in inhibiting the growth of specific cell types and can be used to compare its activity to that of related compounds like oxaunomycin (B35306) and 11-deoxyoxaunomycin, considering structural differences such as the configuration at C-10 and the presence or absence of a hydroxyl group at C-11. nih.govmolaid.com

While specific detailed data tables from this compound cell-based assays were not extensively available in the search results beyond the mention of growth inhibitory activities in L1210 cells, the general principle involves determining metrics such as IC₅₀ values (the half-maximal inhibitory concentration).

Below is a conceptual representation of how data from cell-based assays might be presented, based on the type of information typically generated:

Cell LineAssay TypeMeasured EndpointThis compound IC₅₀ (µM)
L1210 LeukemicGrowth InhibitionCell Viability/ProliferationData not explicitly available in search results
(Other relevant)(Other assay types)(Endpoint)(Value)

This type of profiling is crucial for understanding the spectrum of activity of this compound and identifying sensitive cell lines for further mechanistic studies.

Biochemical Assays for Molecular Target Engagement (e.g., Topoisomerase Assays, DNA Binding Assays)

To understand how this compound exerts its biological effects, biochemical assays are employed to investigate its interaction with potential molecular targets, such as DNA and topoisomerase enzymes. Anthracyclines, the class of compounds to which this compound belongs, are well-known for their ability to intercalate into DNA and inhibit topoisomerases.

Topoisomerase Assays: Topoisomerases are essential enzymes that regulate DNA topology. Assays for topoisomerase activity, such as DNA relaxation assays for topoisomerase I and DNA decatenation or cleavage assays for topoisomerase II, are used to determine if a compound inhibits these enzymes. nd.edumdpi.comnih.govmdpi.com While direct data for this compound's activity in these specific assays was not found, the methodologies applied to other anthracyclines are highly relevant. These assays typically involve incubating the enzyme with its DNA substrate (e.g., supercoiled plasmid DNA for relaxation assays or kinetoplast DNA for decatenation assays) in the presence of the test compound and then analyzing the changes in DNA topology using gel electrophoresis. nd.edumdpi.commdpi.com Inhibition of topoisomerase activity is indicated by the persistence of supercoiled DNA (for Topo I) or catenated DNA (for Topo II), or by the accumulation of cleaved DNA-enzyme complexes. nd.edumdpi.comnih.gov

DNA Binding Assays: Investigating the direct interaction between this compound and DNA is another critical aspect. Techniques such as UV/Vis absorption spectroscopy, circular dichroism (CD) spectroscopy, and fluorescence spectroscopy are commonly used to study DNA binding. mdpi.comnih.govrsc.org Changes in the absorption or emission spectra of the compound upon binding to DNA can provide information about the binding mode and affinity. mdpi.comnih.govrsc.org For example, shifts in absorbance or changes in CD signals can indicate intercalation or groove binding. mdpi.comrsc.org Molecular docking studies, a computational approach, can complement experimental data by predicting the likely binding pose and interactions of the compound within the DNA structure. mdpi.comrsc.org

Studies on related compounds have provided quantitative data on DNA binding. For instance, affinity constants for the binding of daunorubicin (B1662515) and doxorubicin (B1662922) to DNA have been determined using optical methods and Scatchard plots. nih.gov These studies provide a framework for the types of analyses that would be applied to this compound to characterize its DNA binding profile.

A hypothetical data representation for DNA binding affinity, based on methods used for related compounds:

MethodDNA SourceTemperature (°C)Affinity Constant (K_b) (M⁻¹)Binding Mode (Predicted/Inferred)
UV/Vis SpectroscopyCalf Thymus DNA(e.g., 25 or 37)Data not explicitly available(e.g., Intercalation/Groove Binding)
Circular Dichroism (CD)Calf Thymus DNA(e.g., 25 or 37)N/A(e.g., Indication of binding mode)
Molecular DockingDNA (PDB ID)Computational(e.g., Binding Energy in kcal/mol)(e.g., Predicted binding pose)

Techniques for Assessing DNA Damage and Chromatin Dynamics (e.g., Western Blot for γH2AX)

Given that anthracyclines are known to induce DNA damage, assessing the extent and type of DNA damage caused by this compound is crucial. A key biomarker for DNA double-strand breaks (DSBs), a particularly cytotoxic form of DNA damage, is the phosphorylated form of the histone variant H2AX, known as γH2AX. nih.govnih.govplos.orgbiotechrep.ir

Changes in chromatin dynamics are intimately linked to DNA damage and repair processes. While specific studies on this compound and chromatin dynamics were not found, methodologies like chromatin immunoprecipitation (ChIP) could be applied to study the recruitment of repair proteins to damage sites marked by γH2AX. The formation of γH2AX is an early event in the DNA damage response, facilitating the recruitment of repair factors and influencing chromatin structure around the break. nih.govmdpi.combiotechrep.ir

A conceptual data representation for γH2AX analysis:

TechniqueSample TypeTreatment with this compoundObservation/Result
Western BlotCell LysatesVarying concentrations/time points(e.g., Increased γH2AX band intensity)
ImmunofluorescenceFixed CellsVarying concentrations/time points(e.g., Formation and quantification of γH2AX foci)

Synthetic Biology and Chemoenzymatic Approaches in Production and Derivatization

The production and potential modification of this compound can involve synthetic and chemoenzymatic strategies. Research indicates that this compound was initially obtained photochemically from anthracycline metabolites D788-1 and D788-3. nih.govmolaid.com This highlights a specific chemical route for its generation from precursor molecules.

Chemoenzymatic approaches combine the specificity and efficiency of enzymatic reactions with the versatility of chemical transformations. mdpi.comrsc.org While direct application to the large-scale production of this compound was not detailed in the search results, chemoenzymatic methods have been explored for the synthesis and derivatization of related anthracyclines. This includes microbial glycosidation and the synthesis of modified anthracycline derivatives. nd.edujst.go.jp

The use of enzymes in specific steps of a synthetic route can offer advantages such as improved stereoselectivity and milder reaction conditions. mdpi.com For this compound, chemoenzymatic strategies could potentially be applied to synthesize complex sugar moieties attached to the anthracycline aglycone or to introduce specific modifications to the molecule, leading to the generation of novel derivatives with potentially altered biological properties.

Molecular Modeling and Computational Chemistry for SAR Prediction

Molecular modeling and computational chemistry play a significant role in understanding the structure-activity relationships (SAR) of compounds like this compound and can guide the design of new derivatives. nih.govnih.gov These methods utilize computational algorithms to simulate and analyze the molecular properties and interactions of compounds.

Techniques such as molecular docking can predict how this compound might interact with its biological targets, such as DNA or topoisomerase enzymes, at an atomic level. mdpi.comrsc.org This involves computationally fitting the molecule into the binding site of the target and estimating the binding energy. mdpi.comrsc.org Such studies can provide insights into the key interactions (e.g., hydrogen bonding, hydrophobic interactions, intercalation) that govern binding affinity and specificity. mdpi.comrsc.org

Furthermore, computational chemistry can be used to calculate various molecular descriptors that relate chemical structure to biological activity. By analyzing the relationship between the structural features of this compound and its observed activity (e.g., growth inhibition in cell-based assays), quantitative structure-activity relationship (QSAR) models can be developed. These models can help predict the activity of new, untested derivatives and prioritize compounds for synthesis and experimental testing. nih.govnih.gov

While specific molecular modeling studies on this compound were not detailed, the application of these techniques to other anthracyclines and DNA-binding compounds is well-established. mdpi.comrsc.org This indicates the applicability of these methodologies to predict the SAR of this compound based on its structural characteristics and comparisons with related active and inactive analogs.

A conceptual representation of molecular modeling insights:

MethodTargetPredicted Interaction ModePredicted Binding Energy (kcal/mol)Insights for SAR
Molecular DockingDNA(e.g., Intercalation)Data not explicitly available(e.g., Key residues involved)
Molecular DockingTopoisomerase I/II(e.g., Interface binding)Data not explicitly available(e.g., Inhibition mechanism)
QSAR Modeling(Various)N/AN/A(e.g., Structural features influencing activity)

These advanced research methodologies, ranging from cell-based screening to computational predictions, provide a comprehensive toolkit for the detailed investigation of this compound's biological profile, mechanism of action, and potential for further development.

Future Research Directions for 10 Epi Oxaunomycin

Elucidation of Further Specific Molecular Targets

While anthracyclines are known to interact with DNA and topoisomerase II, the specific molecular targets and detailed mechanisms of action for 10-epi-Oxaunomycin are not extensively documented in the provided search results beyond its general classification as an anthracycline antibiotic with growth inhibitory activity on L1210 leukemia cells jst.go.jpnih.gov. Future research should focus on identifying the precise molecular targets with which this compound interacts within cancer cells. This could involve detailed biochemical and cell biological studies, such as investigating its ability to intercalate into DNA, inhibit topoisomerase activity (specifically TopoIIα), or induce histone eviction, similar to studies conducted on other anthracyclines and their analogs nih.govresearchgate.netacs.orgacs.org. Understanding these specific interactions at a molecular level is crucial for defining its therapeutic potential and differentiating its mechanism from parent compounds or other analogs. Advanced techniques in chemical biology, such as activity-based protein profiling or pull-down assays with modified versions of this compound, could be employed to identify interacting proteins or nucleic acid structures csic.esstjude.org.

Exploration of Novel Synthetic Pathways

The initial synthesis of this compound was achieved photochemically from specific anthracycline metabolites jst.go.jpnih.govresearchgate.net. Exploring novel and potentially more efficient synthetic pathways for this compound and its derivatives is a key area for future research. This could involve developing new chemical methodologies to access the specific stereochemistry at the C-10 position or to introduce modifications at other positions to potentially improve its biological activity or pharmacokinetic properties researchgate.net. Research into synthetic routes could draw inspiration from advancements in the synthesis of other complex natural products and their analogs, focusing on stereoselective reactions and efficient coupling strategies researchgate.net. The development of novel synthetic routes could also facilitate the creation of libraries of this compound analogs with structural variations, allowing for comprehensive structure-activity relationship studies.

Development of Advanced Preclinical Models for Efficacy Studies

Initial studies on this compound utilized cultured L1210 leukemic cells to assess its growth inhibitory activities jst.go.jpnih.govresearchgate.net. To comprehensively evaluate the potential therapeutic efficacy of this compound, future research needs to involve the development and utilization of more advanced preclinical models. This could include a wider range of in vitro cancer cell lines, particularly those relevant to the types of cancers where anthracyclines are typically used, and importantly, the development of 3D cell culture models and organoids that better mimic the tumor microenvironment vhio.net. Furthermore, in vivo studies using xenograft or syngeneic animal models are essential to assess its efficacy, pharmacokinetics, and potential for accumulation in tumor tissues vhio.netepo.orgnih.govpolyu.edu.hkresearchgate.net. Developing preclinical models that incorporate mechanisms of drug resistance, such as the overexpression of ABC transporters, would also be valuable to understand the potential of this compound in overcoming resistance observed with other anthracyclines acs.org.

Integration with Emerging Research Fields in Chemical Biology

Integrating the study of this compound with emerging research fields in chemical biology can provide deeper insights into its mechanism of action and potential applications csic.esstjude.orgle.ac.uk. This could involve using chemical probes derived from this compound to study cellular processes it affects, applying proteomic or genomic approaches to understand cellular responses to treatment, or investigating its potential in combination with other therapeutic strategies csic.esstjude.org. Research could also explore the development of targeted delivery systems for this compound, such as antibody-drug conjugates or nanoparticle formulations, to improve its specificity and reduce potential off-target effects google.com. Furthermore, investigating potential synergistic effects with other anti-cancer agents or exploring its activity in the context of the tumor immune microenvironment could open new avenues for its therapeutic application.

Q & A

Q. How should researchers reconcile conflicting reports on this compound’s cardiotoxicity profile compared to other anthracyclines?

  • Methodology : Re-evaluate preclinical models (e.g., zebrafish vs. murine systems) for species-specific metabolic differences. Perform comparative proteomics of cardiac tissue to identify biomarker disparities. Use Langendorff-perfused heart assays to isolate direct myocardial effects .

Q. What meta-analysis frameworks are robust for aggregating heterogeneous data on this compound’s pharmacokinetics?

  • Methodology : Apply PRISMA guidelines for systematic literature reviews. Use mixed-effects models to account for inter-study variability. Include sensitivity analyses to exclude outlier datasets and validate with bootstrap resampling .

Experimental Design and Reproducibility

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

  • Methodology : Standardize animal models (e.g., BALB/c vs. NOD/SCID mice) and document environmental factors (diet, circadian rhythm). Publish raw data and analysis scripts in open repositories. Use SYRCLE’s risk-of-bias tool to minimize confounding variables .

Notes on Sources and Reliability

  • Methodological Rigor : Answers integrate peer-reviewed frameworks (e.g., FINER criteria, PRISMA) and instrumentation best practices from authoritative guidelines .
  • Data Transparency : Emphasis on replication protocols and open science practices aligns with NIH and CONSORT standards .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.